molecular formula C10H9BrN2 B1528967 1-[(3-bromophenyl)methyl]-1H-pyrazole CAS No. 1247393-02-7

1-[(3-bromophenyl)methyl]-1H-pyrazole

Cat. No. B1528967
M. Wt: 237.1 g/mol
InChI Key: RXAVSUHRVOXVKQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. It is composed of two nitrogen atoms, two carbon atoms and one bromine atom connected in a five-membered ring. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used as a building block for the synthesis of various other compounds, as a ligand in coordination chemistry, and as a reagent in organic synthesis. It has also been used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Biomedical Applications and Inflammatory Diseases

The synthesis and structural analysis of related pyrazole derivatives have indicated promising applications in various biomedical fields. For instance, the electrochemically induced multicomponent transformation leading to the creation of certain bromophenyl isoxazolone derivatives has been explored for potential biomedical applications, particularly in the regulation of inflammatory diseases. These findings are supported by docking studies highlighting their relevance in medicinal chemistry (Ryzhkova, Ryzhkov, & Elinson, 2020).

Catalytic Applications in Organic Synthesis

Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes, which act as pre-catalysts in cross-coupling reactions such as the Suzuki–Miyaura cross-coupling. These reactions are fundamental in organic synthesis, allowing for the formation of biaryl compounds, which are key structures in many pharmaceuticals. The variation in substituents on the pyrazole ring can fine-tune the electrophilic and steric properties of these metal complexes, enhancing their catalytic activity (Ocansey, Darkwa, & Makhubela, 2018).

Antiproliferative Agents in Cancer Research

The synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has been investigated for their potential as antiproliferative agents. These derivatives have shown significant cytotoxic effects against breast cancer and leukemic cells, indicating their potential in the development of small molecule inhibitors for cancer treatment. Their ability to induce cell death by activating apoptosis in cancer cells makes them attractive entities for further research in oncology (Ananda et al., 2017).

Photophysical and Electrochemical Properties

Research on heteroleptic mononuclear cyclometalated complexes with pyrazole derivatives has revealed their utility in tuning redox and emission properties for potential applications in organic light-emitting devices (OLEDs) and other photophysical applications. The study of these complexes demonstrates the impact of pyrazole derivatives on the electronic properties of such complexes, which can be leveraged in the development of new materials for electronic and optoelectronic applications (Stagni et al., 2008).

properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAVSUHRVOXVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-bromophenyl)methyl]-1H-pyrazole

CAS RN

1247393-02-7
Record name 1-[(3-bromophenyl)methyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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